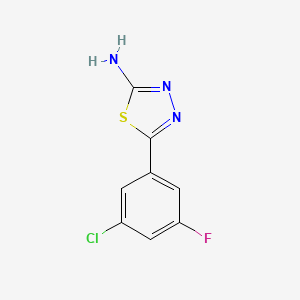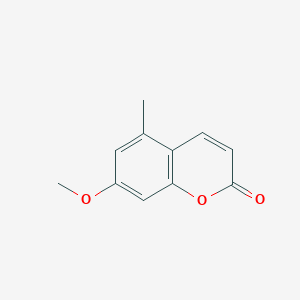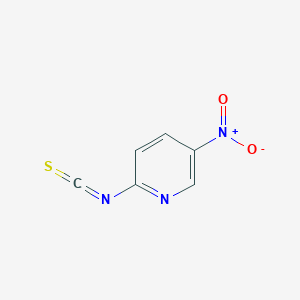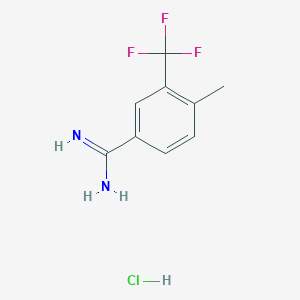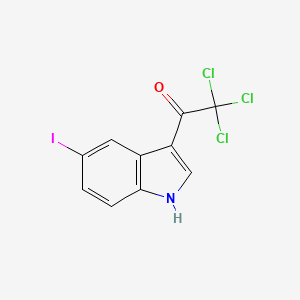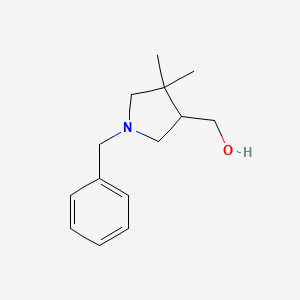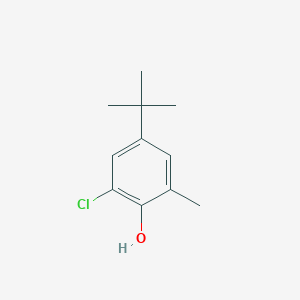
4-(Tert-butyl)-2-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-2-chloro-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-chloro-6-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the para position relative to the hydroxyl group. The chlorination of the resulting tert-butylphenol can be carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrocarbons or dechlorinated phenols.
Substitution: Amino- or alkyl-substituted phenols.
Scientific Research Applications
Chemistry: 4-(Tert-butyl)-2-chloro-6-methylphenol is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its phenolic structure allows it to interact with various biological molecules, providing insights into biochemical pathways .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-chloro-6-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
4-tert-Butylphenol: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
4-tert-Butylcatechol: Contains two hydroxyl groups, leading to different oxidation and reduction behavior.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure but different substituents.
Uniqueness: 4-(Tert-butyl)-2-chloro-6-methylphenol is unique due to the presence of the tert-butyl, chlorine, and methyl groups on the phenolic ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 |
InChI Key |
OFEFPFXMIUUNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)

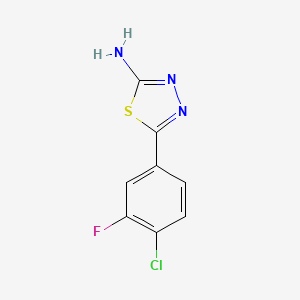
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
